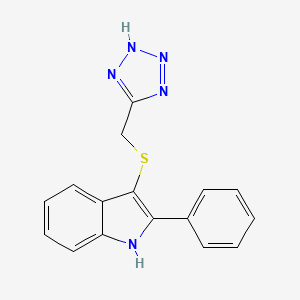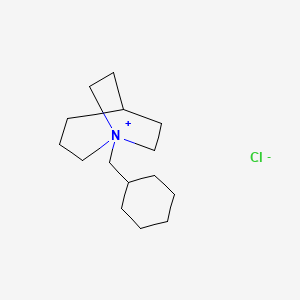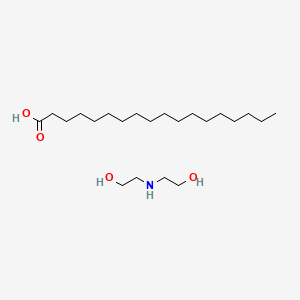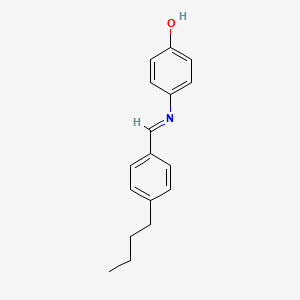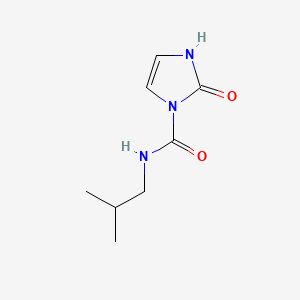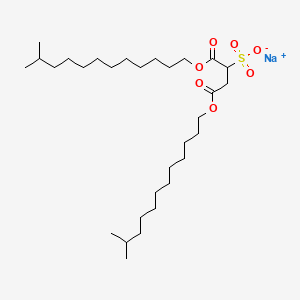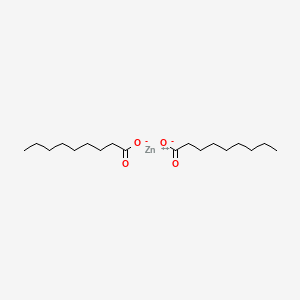
zinc;nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc nonanoate, also known as zinc pelargonate, is a zinc salt of nonanoic acid. It is a member of the zinc carboxylates family, which are commonly referred to as metallic soaps. These compounds are of significant commercial and scientific interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc nonanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with nonanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C9H19COOH→Zn(C9H19COO)2+H2O
Industrial Production Methods
Industrial production of zinc nonanoate often involves the direct reaction of zinc oxide with nonanoic acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Zinc nonanoate undergoes various chemical reactions, including:
Oxidation: Zinc nonanoate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal.
Substitution: Zinc nonanoate can participate in substitution reactions where the nonanoate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving zinc nonanoate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from reactions involving zinc nonanoate include zinc oxide, zinc metal, and substituted zinc compounds. These products have various applications in different fields .
Scientific Research Applications
Zinc nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of colloidal semiconductor nanocrystals and other advanced materials.
Biology: Zinc nonanoate is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used as an additive in paints, varnishes, and lacquers, as well as in the production of various industrial materials
Mechanism of Action
The mechanism of action of zinc nonanoate involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from zinc nonanoate can act as cofactors for various enzymes, influencing their activity and function. Additionally, zinc nonanoate can interact with cell membranes and other cellular components, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc nonanoate include other zinc carboxylates such as zinc octanoate, zinc decanoate, zinc stearate, and zinc palmitate. These compounds share similar chemical structures and properties but differ in the length of the carbon chain in the carboxylate group .
Uniqueness of Zinc Nonanoate
Zinc nonanoate is unique due to its specific chain length, which imparts distinct physicochemical properties compared to other zinc carboxylates. Its solubility, reactivity, and applications can vary based on the carbon chain length, making it suitable for specific applications where other zinc carboxylates may not be as effective .
Properties
CAS No. |
7640-78-0 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;nonanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PVLBCXWFQZZIGP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Zn+2] |
Related CAS |
112-05-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


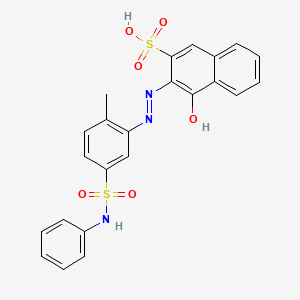
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
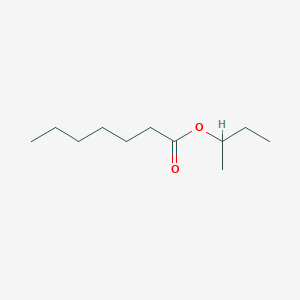
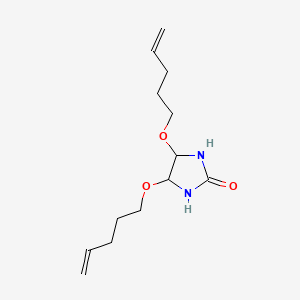
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
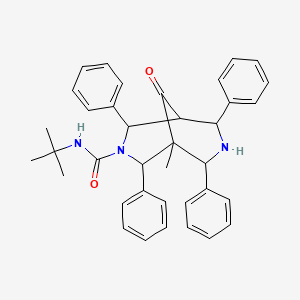
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
